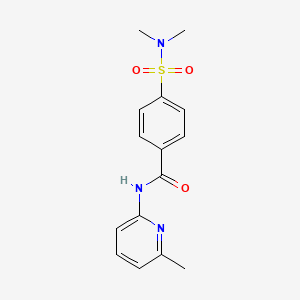

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11-5-4-6-14(16-11)17-15(19)12-7-9-13(10-8-12)22(20,21)18(2)3/h4-10H,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKOJVMYNYIFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common route starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the 6-methylpyridin-2-yl substituent. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide core undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond to yield 4-(dimethylsulfamoyl)benzoic acid and 6-methylpyridin-2-amine .

-

Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water, generating a hydroxide ion that attacks the electrophilic carbonyl carbon, producing the same products .

Table 1: Hydrolysis Conditions and Yields for Analogous Benzamides

| Substrate | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzamide | 6M HCl, reflux, 4h | 4-Nitrobenzoic acid + NH₃ | 80% | |

| 4-Methoxybenzamide | 2M NaOH, 80°C, 3h | 4-Methoxybenzoic acid + NH₃ | 71% |

Sulfonamide Group Transformations

The dimethylsulfamoyl moiety (-SO₂NMe₂) participates in nucleophilic substitutions and alkylation reactions:

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated sulfonamides .

-

Oxidation : The sulfur atom can be oxidized to a sulfone under strong oxidizing agents (e.g., H₂O₂/AcOH), though this is less common for tertiary sulfonamides .

Key Reaction Pathway :

Pyridine Ring Functionalization

The 6-methylpyridin-2-yl group undergoes electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the pyridine ring .

-

Halogenation : Cl₂ or Br₂ in FeCl₃ catalyzes halogen addition at the 5-position .

Table 2: EAS Reactions for 6-Methylpyridine Derivatives

| Reaction Type | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 4 | 4-Nitro-6-methylpyridin-2-amine | |

| Bromination | Br₂, FeCl₃, CHCl₃ | 5 | 5-Bromo-6-methylpyridin-2-amine |

Cross-Coupling Reactions

The pyridine ring can participate in palladium-catalyzed couplings if functionalized with a halide:

-

Suzuki-Miyaura : Aryl boronic acids couple with halogenated pyridines to form biaryl systems .

-

Buchwald-Hartwig : Amination reactions introduce nitrogen-containing substituents .

Example :

Reductive Transformations

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups on the benzene ring to amines .

-

Pyridine Ring Reduction : LiAlH₄ reduces the pyridine to piperidine, though this disrupts aromaticity .

Condensation and Cyclization

The amide and sulfonamide groups facilitate heterocycle formation:

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research, including:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.

Biological Studies: The compound is used in studies investigating the mechanisms of action of sulfonamide-based drugs and their interactions with biological targets.

Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with the N-(6-Methylpyridin-2-yl) Group

Several benzamide derivatives sharing the N-(6-methylpyridin-2-yl) group have been synthesized and evaluated for biological activity:

Key Observations :

Compounds with Dimethylsulfamoyl Substituents

The dimethylsulfamoyl group appears in diverse bioactive molecules:

Key Observations :

- Structural variations (e.g., thiazole vs. pyridine rings) modulate target specificity.

Sulfonamide Derivatives with Diverse Activities

Sulfonamide-containing compounds exhibit varied mechanisms:

Biological Activity

4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C16H20N4O3S

- CAS Number : 1226442-22-3

- IUPAC Name : this compound

The presence of a dimethylsulfamoyl group and a pyridine moiety suggests potential interactions with various biological targets, which will be discussed in subsequent sections.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of Intermediate Compounds : Utilizing methods such as Suzuki–Miyaura coupling.

- Purification : Techniques like recrystallization or chromatography to obtain high-purity products.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit DNA methyltransferases (DNMTs), which are crucial for gene regulation and epigenetic modifications.

- Reactivation of Tumor Suppressor Genes : Studies have shown that compounds with similar structures can reactivate silenced genes such as P16, MLH1, and TIMP3 in cancer cells, suggesting a role in cancer therapy .

Biological Evaluation

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For example, it has been reported to exhibit cytotoxic effects comparable to known DNMT inhibitors. The following table summarizes some key findings:

| Study | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Colon Cancer | 0.9 | DNMT3A inhibition |

| Study B | Leukemia KG-1 Cells | 15 | Reactivation of methylated genes |

| Study C | Various Tumor Cells | 10 | General cytotoxicity |

Case Studies

- Study on DNMT Inhibition : In a study focused on structural analogs, the compound demonstrated significant inhibition of DNMT3A with an EC50 value of 0.9 µM, indicating its potential as an epigenetic modifier in cancer treatment .

- Reactivation of Silenced Genes : Another investigation revealed that derivatives similar to this compound could reactivate silenced tumor suppressor genes in leukemia cell lines, showcasing its therapeutic promise against hematological malignancies .

Q & A

Basic Research Question

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure using charge-flipping algorithms (e.g., SUPERFLIP) and symmetry determination in space group P1 .

- NMR : ¹H/¹³C NMR confirms regiochemistry, particularly for pyridine and benzamide moieties .

Best Practice : Combine elemental analysis with spectroscopic data to resolve ambiguities in tautomeric forms or rotational isomers .

How can computational tools optimize reaction pathways and predict physicochemical properties?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and identify low-energy pathways, reducing trial-and-error experimentation .

- Molecular Dynamics Simulations : Predict solubility and stability by simulating interactions with solvents like DMSO or water .

- Machine Learning : Train models on PubChem datasets to forecast bioactivity or metabolic stability based on trifluoromethyl and sulfonamide motifs .

Validation : Cross-check computational predictions with experimental DSC (differential scanning calorimetry) for thermal stability .

How should researchers address contradictory data in biological activity studies?

Advanced Research Question

- Case Example : If antibacterial assays show variability, consider:

- Target Specificity : Verify enzyme inhibition (e.g., acps-pptase) using knockout bacterial strains .

- Dose-Response Curves : Use Hill slope analysis to distinguish between efficacy (EC₅₀) and non-specific cytotoxicity .

- Statistical Analysis : Apply multivariate ANOVA to isolate confounding variables (e.g., pH, incubation time) .

Recommendation : Replicate studies across independent labs with standardized protocols (e.g., CLSI guidelines) .

What mechanistic hypotheses explain the compound’s interaction with bacterial enzymes?

Advanced Research Question

- Hypothesis 1 : The dimethylsulfamoyl group mimics natural substrates, competitively inhibiting acps-pptase and disrupting lipid A biosynthesis .

- Hypothesis 2 : The pyridine ring chelates catalytic metal ions (e.g., Mg²⁺) in bacterial kinases .

Experimental Validation :- Use ITC (isothermal titration calorimetry) to measure binding affinity.

- Perform X-ray crystallography of enzyme-ligand complexes to identify binding pockets .

What experimental designs are optimal for structure-activity relationship (SAR) studies?

Advanced Research Question

- Factorial Design : Vary substituents (e.g., methyl vs. trifluoromethyl) and measure effects on potency/logP using a 2³ factorial matrix .

- Control Groups : Include analogs lacking the sulfamoyl group to isolate its contribution to bioactivity .

- High-Throughput Screening : Use automated platforms to test derivatives against a panel of Gram-positive/-negative bacteria .

How can synthesis be scaled while maintaining purity and yield?

Advanced Research Question

- Process Optimization :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .

- In-Line Analytics : Implement PAT (process analytical technology) like FTIR for real-time monitoring .

- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate >95% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.